N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide
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Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide is a useful research compound. Its molecular formula is C26H31N5O5S and its molecular weight is 525.62. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . Another compound with a similar structure has been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors .
Mode of Action
It’s suggested that the compound interacts with its targets, possibly leading to significant antibacterial and antifungal activity . Another similar compound has been reported to induce apoptosis in benign prostatic hyperplasia independently of α1-adrenoceptor blocking .
Biochemical Pathways
Similar compounds have been reported to exhibit significant activity against various organisms, suggesting that they may affect multiple biochemical pathways .
Result of Action
A similar compound has been reported to exhibit significant cell viability inhibition and apoptotic induction in a bph-1 cell line .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, compounds containing the (4-methoxyphenyl)piperazine moiety have been reported as potent acetylcholinesterase inhibitors . This suggests that N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide may also interact with enzymes in the cholinergic system.
Cellular Effects
Similar compounds have been shown to have significant effects on cell function . For example, a piperazine-derived α1D/1A antagonist has been shown to induce apoptosis in benign prostatic hyperplasia cells .
Molecular Mechanism
Similar compounds have been shown to bind to specific receptors with high affinity . For example, indole derivatives, which share structural similarities with the compound , have been found to bind with high affinity to multiple receptors .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-(8-oxo-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5S/c1-34-19-5-3-18(4-6-19)30-13-11-29(12-14-30)9-2-8-27-24(32)7-10-31-25(33)20-15-22-23(36-17-35-22)16-21(20)28-26(31)37/h3-6,15-16,20H,2,7-14,17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNHQQMXVQZCNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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